molecular formula C3H7NS B045257 Thietan-3-amine CAS No. 128861-76-7

Thietan-3-amine

Cat. No.: B045257
CAS No.: 128861-76-7
M. Wt: 89.16 g/mol
InChI Key: GNWIATZLVXZUEL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Thietan-3-amine, also known as 3-thietanamine , is a chemical compound that has structural similarities to thiamine (vitamin B1) . Thiamine plays a key role in intracellular glucose metabolism and it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . Therefore, it is plausible that this compound may have similar targets and roles due to its structural similarity to thiamine.

Mode of Action

Thiamine is known to act as an antioxidant, reacting with active oxygen species and preventing lipid peroxidation . It is also involved in the degradation of α-diketone moieties of protein molecules and the inhibition of autooxidation of glycosylation products .

Biochemical Pathways

This compound, due to its structural similarity to thiamine, may affect similar biochemical pathways. Thiamine is involved in several key metabolic pathways, including the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and the degradation of branched-chain amino acids . It is also involved in the regulation of intracellular protein glycation .

Pharmacokinetics

It is known that thiamine, a structurally similar compound, cannot be stored in the body and once absorbed, the vitamin is concentrated in muscle tissue . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .

Result of Action

It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Action Environment

It is known that thiamine decomposes if heated . Therefore, it is plausible that this compound may also be sensitive to heat and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-amine can be synthesized through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the thietane ring and the incorporation of the amine group.

Chemical Reactions Analysis

Types of Reactions: Thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thietanes depending on the nucleophile used.

Comparison with Similar Compounds

    Thiirane: A three-membered sulfur-containing ring.

    Thietane: A four-membered sulfur-containing ring without the amine group.

    Oxetane: A four-membered oxygen-containing ring.

Comparison: Thietan-3-amine is unique due to the presence of both a sulfur atom and an amine group in a four-membered ring structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to thiirane and thietane, this compound offers additional reactivity due to the amine group, while oxetane lacks the sulfur atom, resulting in different chemical behavior.

Properties

IUPAC Name

thietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWIATZLVXZUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561987
Record name Thietan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128861-76-7
Record name Thietan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An autoclave was charged with 3-pyridinium-thietane p-toluenesulfonate (1 g) and ammonia in methanol (7M, 20 ml). The apparatus was closed and placed in a pre-heated oil bath at 180° C. for 30 min (pressure 15 bar). The reaction mixture was cooled to room temperature then in ice bath. The yellow solution was concentrated under reduced pressure to afford the title product alongside ammonium tosylate (800 mg, NMR ratio 1:2 thietanamine:ammonium tosylate). 1H-NMR (400 MHz, DMSO-d6): 3.18 (dt, 2H), 3.36 (br s, 2H), 3.41 (dt, 2H), 4.50 (quint., 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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